
1-(Chloromethyl)-1-propylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-propylcyclohexane is an organic compound that belongs to the class of organochlorides It features a cyclohexane ring substituted with a chloromethyl group and a propyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted cyclohexane derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in methyl-substituted cyclohexane.
科学研究应用
1-(Chloromethyl)-1-propylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-propylcyclohexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
相似化合物的比较
1-(Bromomethyl)-1-propylcyclohexane: Similar structure but with a bromine atom instead of chlorine.
1-(Chloromethyl)-1-butylcyclohexane: Similar structure but with a butyl group instead of a propyl group.
1-(Chloromethyl)-1-ethylcyclohexane: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 1-(Chloromethyl)-1-propylcyclohexane is unique due to its specific combination of a chloromethyl group and a propyl group on a cyclohexane ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
属性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-propylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2-9H2,1H3 |
InChI 键 |
NSHPJCZKAZOQFO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
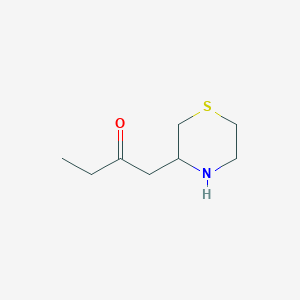
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
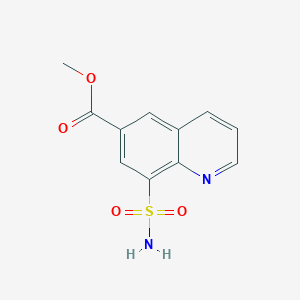
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
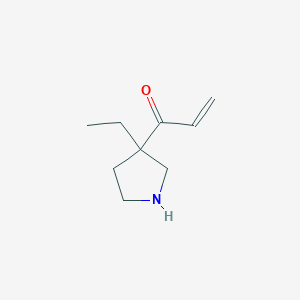
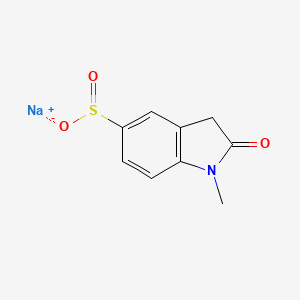
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
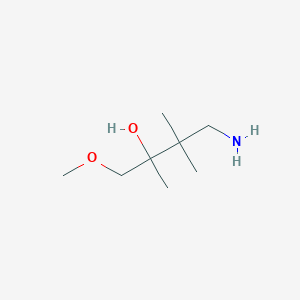
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
